2,3-Dichloro-5-methoxybenzaldehyde
CAS No.:
Cat. No.: VC17672766
Molecular Formula: C8H6Cl2O2
Molecular Weight: 205.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6Cl2O2 |
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Molecular Weight | 205.03 g/mol |
IUPAC Name | 2,3-dichloro-5-methoxybenzaldehyde |
Standard InChI | InChI=1S/C8H6Cl2O2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 |
Standard InChI Key | VPEPLDZBWMEXIG-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C(=C1)Cl)Cl)C=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2,3-Dichloro-5-methoxybenzaldehyde (C₈H₆Cl₂O₂) features a benzene ring with three substituents: two chlorine atoms at the ortho (2) and meta (3) positions relative to the aldehyde group, and a methoxy (-OCH₃) group at the para (5) position . This substitution pattern creates a polar yet hydrophobic molecule, with the electron-withdrawing chlorine atoms and electron-donating methoxy group influencing its reactivity. The aldehyde functional group at position 1 renders the compound susceptible to nucleophilic attacks and oxidation reactions, common traits in aromatic aldehydes .
Systematic Nomenclature
The IUPAC name for this compound is 2,3-dichloro-5-methoxybenzaldehyde. Alternative nomenclature systems may describe it as 5-methoxy-2,3-dichlorobenzaldehyde, emphasizing the methoxy group’s position. Its SMILES notation is COc1cc(C=O)c(Cl)c(Cl)c1, and its InChIKey can be computed as VQZRLLBZQKXYOY-UHFFFAOYSA-N using standard algorithms .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 2,3-dichloro-5-methoxybenzaldehyde are documented, analogous compounds suggest viable pathways:
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Friedel-Crafts Acylation: Chlorination of 3-methoxybenzaldehyde using Cl₂ or SOCl₂ in the presence of Lewis acids like FeCl₃ could introduce chlorine atoms at positions 2 and 3 .
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Oxidation of Alcohol Precursors: Copper-catalyzed oxidation of 2,3-dichloro-5-methoxybenzyl alcohol, as demonstrated in veratryl alcohol oxidation studies , offers a green chemistry approach using aerial oxygen or peroxides.
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Directed Ortho-Metalation: A methoxy-directed metalation strategy could enable precise chlorination at positions 2 and 3, followed by formylation to introduce the aldehyde group .
Optimization Challenges
Key challenges include minimizing over-chlorination and preserving the aldehyde group’s integrity. Reaction conditions must balance temperature (typically 50–80°C) and catalyst loadings (e.g., 5 mol% Cu(II) complexes ) to achieve high selectivity.
Physical and Chemical Properties
Thermodynamic Parameters
Based on analogs like 2,3-dichlorobenzaldehyde (melting point: 64–67°C ) and 5,6-dichlorovanillin (molecular weight: 221.03 g/mol ), the target compound is predicted to have:
Property | Estimated Value |
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Molecular Weight | 221.03 g/mol |
Melting Point | 60–65°C |
Boiling Point | 240–245°C (at 1 atm) |
Density | 1.45 g/cm³ |
Water Solubility | <0.1 g/L (25°C) |
The methoxy group enhances solubility in polar organic solvents (e.g., ethanol, acetone) compared to non-methoxy analogs .
Reactivity Profile
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Aldehyde Group: Participates in condensation reactions (e.g., Schiff base formation) and oxidations to carboxylic acids .
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Chlorine Substituents: Activate the ring toward electrophilic substitution at position 4, while the methoxy group directs incoming electrophiles to positions 2 and 6 .
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Stability: Susceptible to photodegradation; storage under inert atmospheres and low temperatures is recommended .
Applications and Industrial Relevance
Antimicrobial Activity
Structurally related compounds like 3,5-dichloro-4-methoxybenzaldehyde (DCMB) exhibit potent antimicrobial effects, inhibiting bacterial growth at 10 μg/mL and fungal conidial germination at 0.1–1 μg/mL . While direct evidence for 2,3-dichloro-5-methoxybenzaldehyde is lacking, its similar electronic profile suggests comparable bioactivity, potentially useful in agricultural fungicides or food preservatives .
Pharmaceutical Intermediates
Chlorinated benzaldehydes are pivotal in synthesizing antihypertensive agents (e.g., felodipine impurities ) and protease inhibitors (e.g., ixazomib ). The aldehyde group’s reactivity enables its use in Biginelli reactions to produce dihydropyrimidinones, a scaffold prevalent in drug discovery .
Material Science
The compound’s aromaticity and polarity make it a candidate for liquid crystal precursors or coordination polymers when complexed with transition metals .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: ¹H NMR would show a singlet for the aldehyde proton (~10 ppm), a methoxy singlet (~3.8 ppm), and aromatic protons split by coupling with chlorine atoms .
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IR Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (C=O), ~1260 cm⁻¹ (C-O of methoxy), and ~750 cm⁻¹ (C-Cl) .
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Mass Spectrometry: Expected molecular ion peak at m/z 221.03 (M⁺) with fragmentation patterns indicative of Cl loss .
Chromatographic Techniques
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, using C18 columns and acetonitrile/water mobile phases .
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